6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid
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Overview
Description
6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.34 g/mol . It is known for its unique structure, which includes a bromine atom attached to a triphenylphosphoranyl group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid typically involves the reaction of triphenylphosphine with a suitable brominated hexanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The phosphanyl group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form phosphine amides, while oxidation reactions can form phosphine oxides .
Scientific Research Applications
6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid involves its interaction with various molecular targets and pathways. The bromine atom and phosphanyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid include:
(4-Carboxybutyl)triphenylphosphonium bromide: Known for its use in mitochondrial targeting and delivery systems.
Triphenylphosphine derivatives: Widely used in organic synthesis and catalysis.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromine atom and a triphenylphosphoranyl group, which provides distinct reactivity and versatility in various applications .
Properties
Molecular Formula |
C24H26BrO2P |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
6-[bromo(triphenyl)-λ5-phosphanyl]hexanoic acid |
InChI |
InChI=1S/C24H26BrO2P/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22,23-17-9-3-10-18-23)20-12-4-11-19-24(26)27/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) |
InChI Key |
RWBSUACWLXYFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCC(=O)O)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Origin of Product |
United States |
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